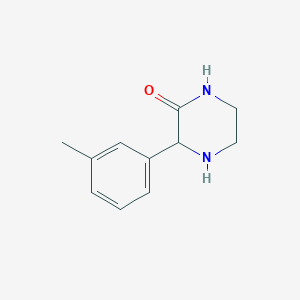

3-(3-Methylphenyl)piperazin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylphenyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-3-2-4-9(7-8)10-11(14)13-6-5-12-10/h2-4,7,10,12H,5-6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJMNPIQRKAJNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2C(=O)NCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246555-04-3 | |

| Record name | 3-(3-methylphenyl)piperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 3 Methylphenyl Piperazin 2 One and Its Precursors

Retrosynthetic Analysis of the 3-(3-Methylphenyl)piperazin-2-one Core

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. nih.gov For the this compound core, a primary disconnection can be made at the amide bond within the piperazinone ring, leading to a linear N-(2-aminoethyl)-2-amino-2-(3-methylphenyl)ethanoic acid derivative. Further disconnections of the C-N bonds suggest a convergent synthesis from a 1,2-diamine and a suitable two-carbon electrophile.

A common retrosynthetic strategy for 3-arylpiperazin-2-ones involves the disconnection of the N1-C2 and N4-C5 bonds, pointing towards a key intermediate, a substituted ethylenediamine (B42938), and a glyoxylic acid derivative. An alternative approach involves the cyclization of an N-substituted amino acid derivative with an activated aziridine. A particularly relevant disconnection for the synthesis of related 3-phenylpiperazines involves the formation of a 3,4-dehydropiperazine-2-one intermediate from an α-ketoester (like methyl benzoylformate) and a substituted ethylenediamine. organic-chemistry.org This intermediate can then be selectively reduced to the desired piperazinone.

Development and Optimization of Stereoselective Synthetic Routes to this compound

The development of stereoselective synthetic routes to this compound is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. electronicsandbooks.com Research in this area has focused on asymmetric synthesis and the use of catalyst systems to enhance stereoselectivity.

Asymmetric Synthesis Approaches to Chiral this compound Enantiomers

Asymmetric synthesis aims to produce a single enantiomer of a chiral product from an achiral starting material. google.com Several strategies have been developed for the asymmetric synthesis of substituted piperazinones.

One effective method is the dynamic kinetic resolution of α-halo esters. This process involves the stereoselective substitution of an α-halo ester with a nucleophile, such as an ethylenediamine derivative. In this process, the less reactive enantiomer of the α-halo ester is racemized in situ, allowing for a theoretical yield of up to 100% of the desired stereoisomer of the product. The subsequent spontaneous cyclization of the substitution product yields the enantioenriched 3-substituted piperazin-2-one (B30754). researchgate.net

Another approach utilizes chiral auxiliaries . For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved starting from (R)-(–)-phenylglycinol as a chiral auxiliary. nih.gov This methodology can be adapted for the synthesis of other chiral piperazinones. The synthesis of homochiral cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines has been reported using a diastereoselective nucleophilic addition of the Ruppert–Prakash reagent to a homochiral α-amino sulfinylimine derived from (R)-phenylglycinol. nih.gov

Chiral pool synthesis , which utilizes readily available chiral starting materials from nature, is another valuable strategy. For example, optically pure amino acids can be converted into chiral 1,2-diamines, which then undergo annulation to form enantiopure 3-substituted piperazine-2-acetic acid esters. nih.gov Although this specific example leads to a different derivative, the principle of using chiral amino acids as precursors is applicable to the synthesis of chiral this compound.

A one-pot asymmetric epoxidation/SN2 ring-opening reaction with 1,2-diamines has also been established for the synthesis of enantioenriched 3-substituted piperazin-2-ones. researchgate.net This method offers a straightforward route to these important heterocyclic compounds.

Investigation of Catalyst Systems for Enhanced Stereoselectivity

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. Various catalyst systems have been investigated to improve the stereoselectivity of reactions leading to piperazin-2-ones.

For the synthesis of related chiral piperidines, rhodium-based catalysts with chiral ligands have been shown to be highly effective in asymmetric reductive Heck reactions of aryl boronic acids. nih.govorganic-chemistry.orgsnnu.edu.cn This type of catalytic system could potentially be adapted for the asymmetric synthesis of 3-arylpiperazin-2-ones.

Organocatalysis has also emerged as a powerful tool. For instance, a quinine-derived urea (B33335) has been used as a catalyst in a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization sequence to produce 3-arylpiperazin-2-ones with high enantiomeric excess. researchgate.net MacMillan's third-generation catalyst has been employed in the catalytic asymmetric α-chlorination of aldehydes, a key step in a multi-step synthesis of 2-oxopiperazines. nih.gov

The following table summarizes some catalyst systems used in the stereoselective synthesis of piperazinone and related heterocyclic cores.

| Catalyst System | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Quinine-derived urea | One-pot Knoevenagel/epoxidation/cyclization | 3-Arylpiperazin-2-ones | Up to 99% | researchgate.net |

| [Rh(cod)(OH)]₂ / Chiral Ligand | Asymmetric Reductive Heck Reaction | 3-Substituted Tetrahydropyridines | High | nih.govorganic-chemistry.orgsnnu.edu.cn |

| MacMillan's 3rd Gen. Catalyst | Asymmetric α-chlorination | α-Chloroaldehydes (precursors to 2-oxopiperazines) | High | nih.gov |

| Palladium / Chiral Ligand | Intramolecular Hydroamination | 2,6-Disubstituted Piperazines | High | nih.gov |

Green Chemistry Approaches in the Synthesis of Piperazin-2-one Derivatives

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of piperazin-2-one synthesis, this often involves the use of more environmentally friendly solvents, catalysts, and reagents.

One key area of improvement is the replacement of hazardous solvents. For instance, in solid-phase peptide synthesis, a field with analogous chemistry, N-octyl-pyrrolidone and dimethyl carbonate have been explored as greener alternatives to traditional solvents. rsc.org The use of water as a solvent is also a major goal of green chemistry.

Another green approach is the use of catalytic rather than stoichiometric reagents to minimize waste. The development of highly efficient and recyclable catalysts is a significant focus of this effort. Furthermore, replacing hazardous reagents with safer alternatives is crucial. For example, 3-(diethylamino)propylamine (B94944) (DEAPA) has been identified as a viable and less hazardous alternative to piperidine (B6355638) for Fmoc removal in solid-phase synthesis. rsc.org

Solid-Phase Synthesis Techniques for Piperazin-2-one Scaffolds Bearing 3-Methylphenyl Substituents

Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries for drug discovery. In this method, the starting material is attached to a solid support (resin), and successive reagents are added in solution. Excess reagents and by-products are easily removed by washing, simplifying the purification process.

The solid-phase synthesis of unsaturated 3-substituted piperazine-2,5-diones has been reported, providing a template for the synthesis of related piperazin-2-one scaffolds. electronicsandbooks.com This methodology allows for the variation of three substituents using commercially available and stable starting materials. A general approach involves the attachment of an amino acid to a resin, followed by N-alkylation and subsequent cyclization-cleavage from the solid support. electronicsandbooks.com

A Strecker three-component reaction (S-3CR) on a solid phase has been used to generate N-substituted α-aminonitriles, which are precursors for α-phenyl-α-(1-piperazinyl) substituted amino acids. nih.gov This demonstrates the utility of solid-phase multicomponent reactions in building complex piperazine-containing molecules.

The following table outlines a general solid-phase synthesis approach for a piperazinone scaffold.

| Step | Description | Key Reagents |

| 1 | Activation of Wang resin | p-Nitrophenyl chloroformate, diisopropylethylamine |

| 2 | Attachment of an amino acid | Lithium amino acid salt |

| 3 | N-Alkylation | Alkyl halide |

| 4 | Cleavage and Cyclization | Acidic or basic conditions |

Chemoenzymatic Syntheses of this compound and Related Analogs

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. Enzymes, such as lipases and transaminases, can be used to perform highly stereoselective transformations that are often difficult to achieve with traditional chemical methods.

A notable example is the lipase-catalyzed resolution of (R/S)-2-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrrolo[3,4-b]quinolin-3(2H)-one. nih.gov In this study, lipases from Candida antarctica B (CAL-B) and Candida rugosa (CRL) were used to achieve the enantiomeric separation of the racemic alcohol, with the S-(-) enantiomer showing greater biological activity. nih.gov This enzymatic resolution approach is highly applicable to the synthesis of chiral this compound, which also possesses a chiral center.

The influence of various factors on the enantioselectivity of lipase-catalyzed transesterifications has been studied in detail for the resolution of racemic methyl esters of 3-aryl-3-hydroxypropionic acid. researchgate.net The pretreatment of the enzyme, substrate concentration, and reaction temperature were all found to significantly impact the stereochemical outcome. researchgate.net These findings provide a valuable framework for optimizing the chemoenzymatic synthesis of chiral this compound.

The use of transaminases for the stereoselective monoamination of diketones to produce chiral piperidines has also been demonstrated, showcasing the potential of these enzymes in the synthesis of nitrogen-containing heterocycles.

Total Synthesis Strategies for Complex Derivatives of this compound

While direct examples of the total synthesis of complex derivatives starting explicitly from this compound are not extensively documented in publicly available literature, the strategic use of closely related piperazine (B1678402) derivatives in the synthesis of complex pharmaceuticals provides a clear blueprint for how this compound could be utilized. A prominent example is the synthesis of the tetracyclic antidepressant Mirtazapine, which illustrates the role of a substituted piperazine in the construction of a complex heterocyclic framework. wikipedia.orgsemanticscholar.org

The synthesis of Mirtazapine typically involves the coupling of a substituted pyridine (B92270) with a phenylpiperazine derivative. wikipedia.org A key precursor, 1-methyl-3-phenylpiperazine (B26559), which is structurally analogous to this compound (differing by the absence of the ketone and the presence of a methyl group on the nitrogen), is a critical building block.

A common synthetic route to Mirtazapine and its related substances begins with the reaction of 1-methyl-3-phenylpiperazine with 2-chloronicotinonitrile. semanticscholar.org This is followed by a series of reactions, including reduction and cyclization, to form the final tetracyclic structure. researchgate.net

Illustrative Synthetic Scheme for a Mirtazapine-like structure:

A plausible strategy for incorporating this compound into a complex derivative would involve its initial N-alkylation or N-arylation, followed by reactions that modify the piperazin-2-one ring or build upon it. For instance, the secondary amine of the piperazine ring can be functionalized, and the lactam functionality offers a handle for further chemical transformations.

The synthesis of pyrazino[2,1-a] semanticscholar.orgbenzazepine derivatives, a class of compounds with demonstrated anthelmintic activity, also showcases the construction of complex polycyclic systems from piperazine precursors. nih.gov The general strategies employed in these syntheses often involve the annulation of additional rings onto the piperazine core.

Advanced Spectroscopic and Structural Elucidation Techniques in Research Context

High-Resolution Spectroscopic Characterization (Excluding Basic Identification)

High-resolution spectroscopy offers a detailed view of the molecular framework and dynamics of 3-(3-Methylphenyl)piperazin-2-one.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of piperazine (B1678402) derivatives. For this compound, the piperazin-2-one (B30754) ring is not planar and can exist in various conformations, such as chair, boat, or twist-boat forms. The presence of the amide bond within the ring restricts free rotation, which can lead to the existence of distinct conformers that may be observable on the NMR timescale. researchgate.net

In substituted piperazines, NMR spectra can reveal broad signals for the piperazine ring protons at room temperature, indicating that the molecule is undergoing conformational exchange. researchgate.net Two-dimensional NMR techniques, such as H,H-COSY, are instrumental in assigning the signals of the methylene (B1212753) protons on the piperazine ring by showing their coupling relationships. researchgate.net The configuration of the stereocenter at C3 and the resulting diastereomeric relationships significantly influence the chemical shifts of adjacent protons. For instance, in related chiral piperidine (B6355638) derivatives, the chemical shifts of axial and equatorial protons can differ by up to 0.3 ppm depending on the configuration. nih.gov

Variable-temperature NMR studies would be particularly insightful for this compound. By recording spectra at different temperatures, it is possible to study the energetics of the ring inversion and the restricted rotation around the C-N amide bond, providing a deeper understanding of the conformational flexibility of the molecule in solution.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Piperazine Scaffolds

This table illustrates typical chemical shift regions for protons and carbons in piperazine-containing molecules, based on data from related structures. mdpi.comresearchgate.net The exact values for this compound would require experimental determination.

| Atom/Group | Exemplary ¹H Chemical Shift (ppm) | Exemplary ¹³C Chemical Shift (ppm) | Notes |

| Piperazine CH₂ | 2.80 - 4.00 (often broad) researchgate.net | 40 - 60 mdpi.comresearchgate.net | Signals can be distinct for axial and equatorial positions and may appear as complex multiplets. |

| Aromatic CH | 6.90 - 7.70 | 115 - 140 | The substitution pattern on the phenyl ring dictates the splitting pattern and chemical shifts. |

| Methyl (CH₃) | ~2.30 | ~21 | Typical shift for an aryl methyl group. |

| Amide C=O | - | ~170 mdpi.com | The carbonyl carbon is significantly deshielded. |

| Chiral CH | ~4.00 - 4.50 | ~55 - 65 | The chemical shift is influenced by adjacent substituents (phenyl ring and carbonyl group). |

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, analysis of closely related compounds like 1,4-bis(3-methylphenyl)piperazine-2,5-dione (B11564975) reveals key structural features that are likely to be shared. nih.gov

In the solid state, the piperazine-2,5-dione ring is not planar. nih.gov A crucial finding in such systems is that the nitrogen atoms within the piperazine ring often exhibit a near-planar geometry, with the sum of bond angles around them approaching 360°. This is attributed to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, creating partial double-bond character in the N-C(O) bond. nih.gov The 3-methylphenyl substituent would likely adopt a sterically favorable equatorial position on the piperazin-2-one ring to minimize steric hindrance. nih.gov

The crystal packing is typically stabilized by a network of intermolecular hydrogen bonds. For this compound, strong N-H···O=C hydrogen bonds between adjacent molecules would be expected, forming chains or dimeric motifs that define the supramolecular architecture. nih.govnih.gov

Table 2: Crystallographic Data for an Analogous Compound: 1,4-Bis(3-methylphenyl)piperazine-2,5-dione nih.gov

| Parameter | Value |

| Chemical Formula | C₁₈H₁₈N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.6608 (15) |

| b (Å) | 6.1508 (7) |

| c (Å) | 19.223 (2) |

| β (°) | 95.142 (2) |

| V (ų) | 1490.9 (3) |

| Z | 4 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly sensitive to the functional groups and intermolecular forces within a molecule. For this compound, these methods are ideal for probing the hydrogen bonding interactions that dictate its solid-state structure and influence its solution-state behavior. nih.gov

The most significant interaction to study is the intermolecular hydrogen bond between the secondary amine (N-H, the donor) and the amide carbonyl group (C=O, the acceptor). The formation of a hydrogen bond typically causes a red-shift (a shift to lower frequency) and broadening of the N-H stretching vibration band in the IR spectrum, usually observed in the 3200-3400 cm⁻¹ region. nih.gov Concurrently, the C=O stretching frequency, expected around 1650-1680 cm⁻¹, may also shift depending on the strength of the hydrogen bond.

Advanced studies often combine experimental spectra with quantum chemical calculations, such as Density Functional Theory (DFT), to precisely assign vibrational modes. ijcrt.orgnih.gov Such calculations can predict the vibrational frequencies of the molecule in both its isolated (gas-phase) and hydrogen-bonded states, allowing for a detailed analysis of the spectral shifts caused by intermolecular interactions. dicp.ac.cn This approach can also help identify low-frequency modes corresponding to the stretching and bending of the hydrogen bond itself. nih.gov

Table 3: Characteristic Vibrational Frequencies and Their Expected Behavior

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Effect of Hydrogen Bonding |

| N-H Stretch (Amide) | 3200 - 3400 | Broadening and shift to lower frequency. nih.gov |

| C-H Stretch (Aromatic) | 3000 - 3100 | Relatively insensitive to H-bonding. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Relatively insensitive to H-bonding. |

| C=O Stretch (Amide I) | 1650 - 1680 | Shift to lower frequency. |

| N-H Bend (Amide II) | 1510 - 1570 | Shift to higher frequency. |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination

The presence of a stereocenter at the C3 position makes this compound a chiral molecule, existing as a pair of enantiomers (R and S). Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for characterizing these enantiomers.

These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. While achiral molecules are inactive, enantiomers produce distinct, mirror-image spectra. This property makes CD and ORD invaluable for:

Determining Enantiomeric Purity: The magnitude of the CD or ORD signal is directly proportional to the concentration of the enantiomer and its enantiomeric excess (ee). By comparing the signal of a sample to that of the pure enantiomer, the enantiomeric purity can be quantified.

Assigning Absolute Configuration: While determining the absolute configuration (whether the stereocenter is R or S) from first principles is complex, it is often achieved by comparing the experimentally measured CD spectrum with a spectrum predicted using time-dependent density functional theory (TD-DFT) calculations for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.

Although experimental CD/ORD data for this specific compound are not available, the methodology is standard for chiral molecules. The process would involve the separation of the racemic mixture into its constituent enantiomers, typically using chiral High-Performance Liquid Chromatography (HPLC), followed by the measurement of their respective chiroptical properties. nih.gov

Advanced Mass Spectrometry for Metabolite Profiling (Excluding Human Metabolites) and Fragmentation Pathways

Advanced mass spectrometry (MS) provides information on the molecular weight and elemental composition of a compound and offers significant insight into its structure through the analysis of fragmentation patterns. For this compound (C₁₁H₁₄N₂O, Monoisotopic Mass: 190.11 Da), high-resolution mass spectrometry (HRMS) can confirm its elemental formula with high accuracy. uni.lu

In tandem mass spectrometry (MS/MS) experiments, the protonated molecule, [M+H]⁺ (m/z 191.11789), is isolated and subjected to collision-induced dissociation to generate characteristic fragment ions. uni.lu The fragmentation pathways for piperazine derivatives are well-documented and typically involve cleavages within the heterocyclic ring. researchgate.net For this compound, key fragmentation pathways would likely include:

Cleavage of the piperazine ring: Rupture of the C-C and C-N bonds in the ring can lead to a variety of smaller charged fragments.

Loss of the methylphenyl group: Cleavage of the bond between C3 and the phenyl ring.

Loss of CO: A common fragmentation for cyclic ketones and amides. libretexts.org

In a non-human research context, such as in preclinical studies involving animal models or in environmental fate studies, LC-MS/MS is the primary tool for metabolite profiling. This involves identifying the products of biotransformation. The fragmentation patterns of potential metabolites are compared to the parent drug to identify structural modifications like hydroxylation, demethylation, or ring-opening, allowing for a comprehensive map of metabolic pathways.

Table 4: Predicted m/z Values for this compound Adducts and Key Fragments

| Ion/Fragment | Predicted m/z | Notes |

| [M]⁺ | 190.11006 uni.lu | Molecular ion |

| [M+H]⁺ | 191.11789 uni.lu | Protonated molecule, often the precursor ion in MS/MS. |

| [M+Na]⁺ | 213.09983 uni.lu | Sodium adduct. |

| [M+H-CO]⁺ | 163.1235 | Fragment resulting from the loss of carbon monoxide. |

| [C₇H₇]⁺ | 91.05478 | Tropylium ion, a common fragment from toluene-containing compounds. |

Conformational Analysis of this compound in Solution and Solid States

The conformation of this compound can differ significantly between the solution and solid states due to the influence of its environment.

In Solution: As revealed by NMR studies of related compounds, the molecule likely exists in a dynamic equilibrium. researchgate.net The piperazin-2-one ring undergoes rapid inversion between different chair and/or boat conformations. The energy barrier to this inversion and the relative populations of the conformers are influenced by the solvent's polarity and its ability to form hydrogen bonds. The orientation of the 3-methylphenyl group (axial vs. equatorial) is also part of this dynamic equilibrium.

In the Solid State: In the crystalline lattice, the molecule is locked into a single, low-energy conformation. Based on X-ray diffraction data from analogues, this is expected to be a distorted chair conformation where the bulky 3-methylphenyl group occupies an equatorial position to minimize steric strain. nih.govnih.gov The conformation is further stabilized by a well-defined network of intermolecular N-H···O=C hydrogen bonds, which would be a dominant force in the crystal packing. nih.gov

The comparison between the two states highlights the molecule's conformational flexibility. While the solid-state structure provides a precise snapshot of a low-energy state, the solution-state analysis reveals the dynamic nature of the molecule, which is often more relevant to its behavior in a biological or chemical system.

Computational and Theoretical Chemistry Investigations of 3 3 Methylphenyl Piperazin 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic properties and predicting the chemical behavior of 3-(3-methylphenyl)piperazin-2-one.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and ground-state properties of organic molecules due to its favorable balance between accuracy and computational cost. nih.gov For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to optimize the molecular geometry and compute a range of electronic and reactivity descriptors. nih.gov

Key ground-state properties that can be determined include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map would also be calculated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measure of the molecule's overall polarity |

Note: The values in this table are hypothetical and serve as illustrative examples of the data obtained from DFT calculations.

While DFT is excellent for ground-state properties, ab initio methods, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to study the excited states and predict spectroscopic properties. nih.gov These calculations can simulate the electronic absorption spectrum (UV-Vis) of this compound by determining the energies of electronic transitions from the ground state to various excited states. nih.gov

Furthermore, vibrational frequencies can be calculated and correlated with experimental infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the functional groups within the molecule, such as the C=O stretch of the lactam ring, the N-H bends of the piperazine (B1678402), and the aromatic C-H vibrations of the methylphenyl group. Such calculations provide a detailed understanding of the molecule's vibrational characteristics. arxiv.org

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide valuable insights into its conformational flexibility and interactions with solvent molecules. By simulating the motion of the molecule over time, researchers can explore the accessible conformations and the energy barriers between them. This is particularly important for a molecule with a flexible piperazin-2-one (B30754) ring and a rotatable phenyl group.

MD simulations in an explicit solvent, such as water, can reveal how solvent molecules arrange themselves around the solute and the nature of the intermolecular interactions, such as hydrogen bonding between the piperazine moiety and water. This information is crucial for understanding the molecule's solubility and behavior in a biological environment. nih.gov The stability of the compound's interactions with other molecules can also be assessed through these simulations. acs.org

In Silico Prediction of Potential Receptor Binding Sites and Interaction Profiles

In silico methods are instrumental in predicting how this compound might interact with biological targets, thereby guiding the design of new derivatives and functional studies.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. researchgate.net For this compound, docking studies could be performed against validated non-human biological targets or enzymes to explore its potential binding modes and affinities. For instance, piperazine derivatives have been investigated as inhibitors of various enzymes in pathogenic organisms. nih.govwellcomeopenresearch.org

In a typical docking study, the 3D structure of the target protein is obtained, and a binding site is defined. The this compound molecule is then computationally placed into this site in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. The results would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues. nih.gov For example, the piperazine ring can act as a hydrogen bond acceptor and donor, while the methylphenyl group can engage in hydrophobic and aromatic interactions. mdpi.com

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Fungal Enzyme

| Parameter | Value | Details |

| Binding Affinity | -7.5 kcal/mol | Estimated free energy of binding |

| Hydrogen Bonds | 2 | With the backbone carbonyl of Alanine and the side chain of Aspartate |

| Hydrophobic Interactions | 4 | With Leucine, Valine, and Isoleucine residues |

| Pi-Stacking | 1 | Between the methylphenyl ring and a Phenylalanine residue |

Note: This table presents hypothetical data from a molecular docking simulation for illustrative purposes.

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore modeling can be performed based on the structure of this compound and other active compounds containing the piperazin-2-one scaffold. nih.gov The resulting pharmacophore model would define the spatial arrangement of key features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.

This pharmacophore model can then be used as a 3D query in a virtual screening campaign to search large chemical databases for other molecules that match the pharmacophore and are therefore likely to have similar biological activities. frontiersin.orgnih.gov This approach allows for the rapid identification of novel compounds with the desired interaction profile, which can then be prioritized for experimental testing. The piperazine scaffold itself is considered a "privileged structure" in medicinal chemistry due to its presence in many biologically active compounds. mdpi.com

Investigation of Reaction Mechanisms via Computational Pathways for this compound Synthesis

Similarly, there is no available research detailing the computational investigation of reaction mechanisms for the synthesis of this compound. Computational chemistry is a powerful tool for elucidating reaction pathways, transition states, and the energetics of chemical reactions. However, this approach has not been applied to the synthesis of this specific compound in any published literature to date.

While general synthetic methods for piperazin-2-one derivatives exist, detailed mechanistic studies at a computational level for this compound are not found in the current body of scientific work.

Pre Clinical in Vitro and in Silico Exploration of Biological Interactions of 3 3 Methylphenyl Piperazin 2 One

Enzyme Inhibition Studies in Cell-Free Systems

Searches of scientific databases yielded no specific studies investigating the direct inhibitory effects of 3-(3-Methylphenyl)piperazin-2-one on isolated enzymes in cell-free systems. Consequently, there is no available data, such as IC₅₀ or Kᵢ values, to report on its potential as an enzyme inhibitor.

Receptor Binding Assays with Isolated Receptors or Membranes (Non-Human Origin)

There are no published receptor binding assays for this compound using isolated receptors or non-human membrane preparations. Therefore, its binding affinity and selectivity profile for specific receptors remain uncharacterized in the scientific literature.

Cell-Based Functional Assays (Non-Human Cell Lines) for Pathway Modulation

No functional studies using non-human cell lines have been reported for this compound to assess its impact on cellular pathways.

Investigation of Intracellular Signaling Cascades Triggered by this compound

There is no available research detailing whether this compound triggers or modulates any intracellular signaling cascades in model systems.

Modulation of Gene Expression and Protein Synthesis in Model Systems

The effect of this compound on gene expression or protein synthesis has not been documented in any published studies.

Antimicrobial Activity Studies in Bacterial and Fungal Cell Cultures

No studies were found that specifically tested the antimicrobial or antifungal activity of this compound against bacterial or fungal cultures. As a result, data such as Minimum Inhibitory Concentration (MIC) values for this compound are not available.

Antiviral Activity Assessments in In Vitro Viral Replication Models

There are no reports in the scientific literature assessing the potential antiviral activity of this compound in any in vitro viral replication models.

Anthelmintic and Insecticidal Activities in Model Organisms

There is currently no available scientific data from in vitro or in vivo studies investigating the potential anthelmintic or insecticidal properties of this compound. Model organisms typically used for such screening, including the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster, have not been the subject of any published research in connection with this compound. As such, its efficacy as a potential agent against parasitic worms or insects remains entirely unknown.

Investigation of Autophagy and Apoptosis Induction in Cancer Cell Lines (Non-Human)

An extensive search of scientific databases has yielded no studies on the effects of this compound on non-human cancer cell lines. Consequently, there is no information regarding its ability to induce the cellular processes of autophagy or apoptosis in malignant cells. Research into the potential anti-cancer properties of this compound, including its mechanism of action at the cellular level, has not been documented in the public domain.

Neurobiological Activity in Primary Neuronal Cultures or Synaptosomes (Non-Human)

The neurobiological profile of this compound remains uncharacterized. There are no published studies examining its activity in non-human primary neuronal cultures or on synaptosomes. Therefore, its potential to modulate neuronal function, such as neurotransmitter release, receptor binding, or its influence on synaptic plasticity, has not been determined.

Structure Activity Relationship Sar Studies of 3 3 Methylphenyl Piperazin 2 One Derivatives

Systematic Modification of the Phenyl Substituent and its Impact on In Vitro Activity

The phenyl ring at the 3-position of the piperazin-2-one (B30754) core is a critical component for molecular recognition and binding. Modifications to this ring, including the position and nature of substituents, have profound effects on the biological activity of the resulting derivatives.

Research into related phenylpiperazine scaffolds has shown that the substitution pattern on the phenyl ring is a key determinant of activity and selectivity. For instance, in a series of N-arylpiperazine derivatives designed as D2/D3 receptor ligands, aromatic substituents like phenyl, 2-methoxyphenyl, and 2,3-dichlorophenyl were evaluated at position 4 of the piperazine (B1678402) ring. mdpi.com This was done to assess the "ortho effect" on the coplanarity between the piperazine and the aromatic ring, which in turn influences receptor affinity. mdpi.com While not directly modifying a 3-phenylpiperazin-2-one (B1581277), this highlights the principle that substituent placement on the phenyl ring is a crucial variable in SAR studies.

In another study focused on piperazine derivatives, the nature of the substituent on the phenyl ring was shown to significantly influence the pharmacological properties. researchgate.net The introduction of different functional groups can alter lipophilicity, electronic distribution, and steric profile, thereby affecting how the molecule interacts with its biological target. researchgate.net For example, introducing electron-withdrawing or electron-donating groups can change the pKa of the molecule and its binding characteristics.

Exploration of Substitutions on the Piperazin-2-one Ring for Biological Response Profiling

The piperazin-2-one ring itself offers several positions for substitution, primarily on the nitrogen atoms. These modifications can influence the molecule's conformation, solubility, and ability to form hydrogen bonds, which are all critical for biological activity.

Studies on dermorphin (B549996) analogues incorporated piperazin-2-one derivatives as the C-terminal residue. nih.gov In this context, the replacement of the piperazin-2-one ring with a piperazine ring (by reducing the amide carbonyl) was found to be important for either enhancing or reducing opiate activities, demonstrating that the lactam functionality is a key contributor to the biological response profile. nih.gov

In the development of cytotoxic agents, a series of piperazin-2-one derivatives were synthesized where substitutions were made at the N1 and N4 positions of the piperazine ring. nih.gov For example, starting with a 1-(3-chlorophenyl)piperazin-2-one (B65430) core, various groups were introduced at the N4 position. nih.gov The subsequent evaluation of these compounds revealed that the nature of the group at this position dramatically impacted cytotoxicity. nih.gov This demonstrates that the nitrogen atoms of the piperazin-2-one ring are viable and sensitive points for modification to tune biological activity.

The following table illustrates how different substituents on the piperazin-2-one ring can affect cytotoxic activity, based on findings from related structures.

| Base Scaffold | N4-Substituent | Resulting Biological Profile |

| 1-(3-chlorophenyl)piperazin-2-one | Imidazole-containing moiety | Cytotoxicity similar to standard L-778,123. nih.gov |

| 1-(3-chlorophenyl)piperazin-2-one | Guanidine, Thiourea, Hydrazide | Increased cytotoxicity. nih.gov |

| 1-(3-chlorophenyl)piperazin-2-one | Amine, Urea (B33335) | Significant, but lower, cytotoxicity. nih.gov |

Stereochemical Effects on Biological Interaction and Target Affinity

The carbon atom at the 3-position of the 3-(3-Methylphenyl)piperazin-2-one ring is a chiral center. Consequently, the molecule can exist as two enantiomers, (R) and (S). The specific three-dimensional arrangement of the phenyl group relative to the piperazin-2-one ring can lead to significant differences in how each enantiomer interacts with a chiral biological target, such as a receptor binding pocket or an enzyme active site.

Research on dermorphin analogues containing chiral piperazin-2-one moieties derived from (R)- or (S)-phenylalanine demonstrated the importance of stereochemistry. The configuration of the chiral center was found to be a critical factor in modulating the opiate activities of the analogues in the guinea pig ileum assay. nih.gov This suggests that the spatial orientation of the substituent at the 3-position is crucial for optimal interaction with the opioid receptor.

This principle is fundamental in medicinal chemistry, as biological macromolecules are chiral. The differential activity of enantiomers is a common phenomenon, where one enantiomer (the eutomer) may exhibit significantly higher affinity or efficacy than the other (the distomer).

Bioisosteric Replacements in the this compound Core

Bioisosteric replacement is a strategy used in drug design to substitute one chemical group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.gov This can involve replacing atoms or entire functional groups.

In the development of novel cytotoxic agents, researchers performed a bioisosteric substitution of the imidazole (B134444) ring of a known inhibitor with other moieties, including guanidine, thiourea, and urea, on a piperazin-2-one scaffold. nih.gov This study, while not on the 3-phenylpiperazin-2-one core itself, demonstrates the application of the principle to the piperazinone class. The results indicated that such replacements could significantly enhance cytotoxic activity. nih.gov

Another study details the bioisosteric replacement of a carbon atom with a sulfur atom in a related heterocyclic system to create anti-inflammatory agents. nih.govnih.gov This change significantly altered the molecule's properties and its predicted affinity for target enzymes. nih.gov Applying this concept to this compound, one could envision replacing the phenyl group with a different aromatic heterocycle (e.g., thiophene (B33073) or pyridine) or modifying the piperazin-2-one lactam. For example, replacing the carbonyl oxygen with sulfur to create a thiolactam is a classic bioisosteric modification.

Design and Synthesis of Conformationally Restricted Analogs

Reducing the conformational flexibility of a molecule can lock it into a bioactive conformation, which can lead to increased potency and selectivity by reducing the entropic penalty of binding to a target. This is often achieved by introducing additional rings or rigid spacers.

In the design of novel N-arylpiperazine derivatives, researchers replaced a flexible alkyl spacer with a more rigid interphenylene spacer to create conformationally restricted analogs. mdpi.comnih.gov This strategy aimed to improve affinity for D2/D3 dopamine (B1211576) receptors. mdpi.comnih.gov Similarly, the synthesis of piperidine (B6355638) nucleosides as conformationally restricted mimics of other drug candidates has been reported. mdpi.com By using a six-membered piperidine core to replace a five-membered pyrrolidine (B122466) scaffold, researchers could create a more preorganized structure to better fit the target. mdpi.com

For this compound, conformational restriction could be achieved by bridging the piperazin-2-one ring or by incorporating the N-phenyl bond into a larger, fused ring system. Such modifications would limit the rotational freedom of the 3-phenyl group, potentially leading to a more defined interaction with a biological target.

Ligand Efficiency and Lipophilic Efficiency Analysis in SAR Exploration

In modern drug discovery, SAR exploration is often guided by metrics that assess the quality of a compound beyond just its potency. Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) are two such parameters.

Ligand Efficiency (LE) measures the binding energy per heavy atom of a molecule. It helps in identifying small, efficient fragments that can be built upon. A higher LE is generally desirable.

Lipophilic Efficiency (LipE) , defined as the pIC50 minus the logP, relates the potency of a compound to its lipophilicity. wikipedia.org It helps to ensure that increases in potency are not achieved simply by increasing greasiness, which can lead to poor pharmacokinetic properties. nih.govacs.org An optimal LipE is often considered to be greater than 5, though this can be target-dependent. wikipedia.orgnih.gov

In a study on P-glycoprotein inhibitors, researchers calculated LE and LipE for a series of benzophenone (B1666685) derivatives that contained piperazine moieties. nih.govacs.org They found that LE values tended to decrease as the size of the ligands increased. acs.org The LipE analysis revealed that although lipophilicity was important, most compounds fell below the ideal threshold, suggesting that for this particular target, the standard LipE benchmarks might need reconsideration. nih.gov

Another SAR exploration for RORγ inhibitors was guided by LE and the fraction of sp³ carbons (Fsp³). nih.gov The initial hit compound had a low LE of 0.25. nih.gov By systematically modifying the structure, analogues with improved LE were identified, which also led to better metabolic stability and reduced off-target effects. nih.gov These examples show how applying LE and LipE analysis to a series of this compound derivatives could provide crucial insights for optimizing lead compounds, ensuring that gains in potency are achieved efficiently and without introducing undesirable physicochemical properties.

Mechanistic Investigations at the Molecular and Cellular Level

Molecular Target Identification and Validation for 3-(3-Methylphenyl)piperazin-2-one

Direct molecular target identification for this compound is not extensively documented in publicly available research. However, investigations into compounds with similar core structures suggest potential areas of interaction.

For instance, a series of novel piperidone compounds have been shown to exhibit tumor-selective cytotoxicity, with evidence pointing towards the proteasome as a possible target. nih.gov Treatment with these compounds led to the accumulation of poly-ubiquitinated proteins, a hallmark of proteasome inhibition. nih.gov

Furthermore, research on piperazine-1,2,3-triazole derivatives has pointed to the S100A2 protein as a potential target in pancreatic cancer. nih.gov S100A2 is involved in the regulation of the tumor suppressor p53, and its upregulation is associated with a poor prognosis in pancreatic cancer. nih.gov

It is important to note that these findings are for related but distinct molecules. The specific molecular targets of this compound remain to be elucidated and validated through direct experimental evidence.

Kinetic and Thermodynamic Characterization of Target Binding

Currently, there is no publicly available information detailing the kinetic and thermodynamic properties of the interaction between this compound and any specific biological target. Such studies, which would include determining association and dissociation rate constants (k_on and k_off), equilibrium dissociation constants (K_D), and thermodynamic parameters like changes in enthalpy (ΔH) and entropy (ΔS), are crucial for a comprehensive understanding of the compound's mechanism of action.

Proteomic and Metabolomic Profiling in Model Systems Treated with this compound

Comprehensive proteomic and metabolomic profiling studies on cell lines or model organisms treated specifically with this compound have not been reported in the available literature. Such analyses would be invaluable for identifying global changes in protein expression and metabolic pathways affected by the compound, thereby offering clues to its mechanism of action and potential off-target effects.

One related finding indicates that 1-[3-(Trifluoromethyl)phenyl]piperazine, a structurally similar compound, has been detected in human blood, classifying it as part of the human exposome. hmdb.ca This highlights the presence of such phenylpiperazine derivatives in biological systems, though it does not provide information on their functional impact on the proteome or metabolome.

Elucidation of Signal Transduction Pathways Modulated by the Compound

While direct studies on this compound are lacking, research on other piperazine (B1678402) derivatives provides insights into potential signal transduction pathway modulation.

A study on (2,4-Dihydroxy-cyclohexyl)-[4-(3,5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone (PCC), a piperazine derivative, demonstrated its ability to suppress TNF-α-stimulated translocation of NF-κB in liver cancer cells. nih.gov This suggests a potential role for piperazine-containing compounds in modulating inflammatory and cell survival pathways.

Another investigation using 3-azidowithaferin A (3-azidoWA) revealed a reduction in the phosphorylation of Akt and ERK, two key kinases in cell proliferation and survival signaling pathways. plos.org This compound also led to an increase in the expression of TIMP-1, an inhibitor of matrix metalloproteinases. plos.org

These findings suggest that compounds with a piperazine scaffold may influence critical signaling cascades, although the specific pathways modulated by this compound require direct investigation.

Mechanistic Insights into Cytotoxicity in Cancer Cell Lines (Non-Human)

Several studies on piperazine and piperidinone derivatives have shed light on their potential cytotoxic mechanisms in cancer cells.

A series of novel piperidones (P3, P4, and P5) were found to induce apoptosis through the intrinsic pathway, characterized by the externalization of phosphatidylserine (B164497) and activation of caspase-3. nih.gov These compounds also led to the upregulation of stress-related genes such as PMAIP1, ATF3, CHAC1, MYC, and HMOX-1. nih.gov Furthermore, one of these compounds, P5, was observed to cause cell cycle arrest at the G2/M phase. nih.gov

Another study on piperazin-2-one (B30754) derivatives showed significant cytotoxic activity against a panel of cancer cell lines. nih.gov Certain derivatives were found to decrease the mitochondrial membrane potential, a key event in early apoptosis. mdpi.com

The table below summarizes the cytotoxic effects observed for related piperidone compounds.

| Compound | Cell Line(s) | Observed Effects |

| P3, P4, P5 | Leukemia cells | Induction of intrinsic apoptosis, accumulation of poly-ubiquitinated proteins, upregulation of stress-related genes. nih.gov |

| P5 | Leukemia cells | Cell cycle arrest at the G2/M phase. nih.gov |

| Piperazin-2-one derivatives | Various cancer cell lines | Cytotoxic activity, with some compounds causing a decrease in mitochondrial membrane potential. nih.govmdpi.com |

These findings highlight apoptosis and cell cycle arrest as potential mechanisms of cytotoxicity for this class of compounds.

Investigation of Pharmacological Chaperoning Mechanisms

The concept of pharmacological chaperoning involves small molecules that can stabilize misfolded proteins, allowing them to fold correctly and function properly. nih.govnih.gov This approach is particularly relevant for diseases caused by genetic mutations that lead to protein instability. nih.gov

While there is no direct evidence of this compound acting as a pharmacological chaperone, a study has identified a pyrimidinyl piperazine derivative as a non-iminosugar pharmacological chaperone for glucocerebrosidase (GCase). ucl.ac.uk This enzyme is implicated in Gaucher disease and is a genetic risk factor for Parkinson's disease. ucl.ac.uk The identified compound was able to increase GCase activity in a cellular assay, demonstrating the potential of the piperazine scaffold in this therapeutic strategy. ucl.ac.uk

This discovery opens the possibility that other piperazine-containing molecules, including this compound, could be investigated for similar chaperoning activities on various protein targets.

Derivatization and Analog Development for Enhanced Research Utility

Synthesis of Prodrug Analogs for Research Tool Development

The development of prodrugs, which are inactive precursors that are metabolized into an active drug within the body, is a well-established strategy in drug discovery. This approach can be adapted to create research tools with improved properties, such as enhanced cell permeability or targeted delivery. For the 3-(3-methylphenyl)piperazin-2-one scaffold, the secondary amine within the piperazinone ring is a prime site for modification to create prodrug analogs.

One common strategy involves the acylation of the piperazine (B1678402) nitrogen to form an amide linkage that can be cleaved by endogenous enzymes. For instance, Aripiprazole Lauroxil, a long-acting injectable antipsychotic, is a prodrug of aripiprazole, which contains a piperazine moiety. mdpi.com This prodrug is metabolized to N-hydroxymethyl aripiprazole, which is then hydrolyzed to the active drug. mdpi.com A similar approach could be applied to this compound, where acylation with various promoieties could modulate its pharmacokinetic and pharmacodynamic profile for research purposes.

Another potential prodrug strategy involves the formation of phosphate (B84403) esters. While sometimes challenging due to potential precipitation of the parent drug upon rapid enzymatic cleavage, this approach has been explored for piperazine-containing compounds to enhance solubility and absorption. google.com

Table 1: Potential Prodrug Strategies for this compound

| Prodrug Linkage | Potential Promoieties | Rationale |

| Amide | Fatty acids, amino acids | To enhance lipophilicity and cell permeability. |

| Carbamate | Various protecting groups | To control the rate of drug release. |

| Phosphate Ester | Phosphate groups | To improve aqueous solubility. |

Design and Synthesis of Fluorescent Probes Incorporating the this compound Scaffold

Fluorescent probes are indispensable tools in molecular and cellular biology, enabling the visualization and tracking of specific molecules and biological processes. The this compound scaffold can be chemically modified to incorporate a fluorophore, thereby creating a fluorescent probe. The design of such probes typically involves linking the piperazinone core, which would serve as the recognition element for a biological target, to a fluorescent dye.

The synthesis of such probes often involves the reaction of the secondary amine of the piperazinone with a fluorophore that has a reactive functional group, such as an isothiocyanate, a succinimidyl ester, or a sulfonyl chloride. The choice of fluorophore will determine the photophysical properties of the resulting probe, such as its excitation and emission wavelengths.

For example, research on other piperazine-containing compounds has demonstrated the successful development of fluorescent probes. In one study, piperazine-functionalized triarylphosphine oxides were synthesized to act as "light-up" fluorescent probes for monoamine oxidases (MAOs). nih.gov The interaction with the target enzyme induced a change in the fluorescence properties of the probe, allowing for the detection of MAO activity. nih.gov This principle could be adapted to create probes from this compound for various biological targets.

Table 2: Examples of Fluorophores for Probe Development

| Fluorophore Class | Excitation (nm) | Emission (nm) |

| Fluorescein | ~494 | ~518 |

| Rhodamine | ~550 | ~570 |

| Coumarin | ~350-450 | ~400-500 |

| Cyanine Dyes | ~650-750 | ~670-770 |

Radioligand Synthesis for Receptor Occupancy Studies in Research Models

Radioligands are crucial for in vitro and in vivo studies of receptor binding and occupancy, particularly in the field of neuroscience and pharmacology. By labeling a ligand with a radioisotope, its interaction with a receptor can be quantified with high sensitivity. The this compound structure is amenable to radiolabeling, which would enable its use in techniques like Positron Emission Tomography (PET).

A common strategy for radiolabeling piperazine-containing molecules is N-alkylation with a radiolabeled alkyl halide, such as [11C]methyl iodide or [18F]fluoroethyl bromide. The secondary amine of the piperazinone ring provides a convenient handle for such a reaction. For example, several potential PET imaging agents for the NK1 receptor have been synthesized by N-[11C]methylation of piperazine precursors. nih.gov These methods typically yield the desired radioligand with good radiochemical purity and specific activity. nih.gov

The resulting radioligand based on the this compound scaffold could then be used in preclinical models to determine the binding affinity and in vivo distribution of the compound, providing valuable information about its potential biological targets.

Table 3: Common Radioisotopes for Ligand Synthesis

| Radioisotope | Half-life | Emission |

| Carbon-11 (¹¹C) | 20.4 minutes | Positron |

| Fluorine-18 (¹⁸F) | 109.8 minutes | Positron |

| Tritium (³H) | 12.3 years | Beta particle |

| Iodine-125 (¹²⁵I) | 59.4 days | Gamma ray |

Bioconjugation Strategies for Immobilization and Affinity Chromatography

Immobilizing a small molecule onto a solid support is a key step in various research applications, including affinity chromatography for target identification and the development of biosensors. The this compound scaffold can be functionalized to allow for its covalent attachment to a matrix, such as agarose (B213101) or magnetic beads.

A common approach is to introduce a linker with a reactive functional group at one end, which can then be coupled to the solid support. The secondary amine of the piperazinone ring can be used for this purpose, for example, by reacting it with a bifunctional linker containing an N-hydroxysuccinimide (NHS) ester at one end and another reactive group (e.g., an amine or a thiol) at the other.

Alternatively, modifications to the phenyl ring could introduce a functional group suitable for bioconjugation. For instance, introducing a carboxylic acid or an amino group on the phenyl ring would provide a handle for coupling to a solid support using standard cross-linking chemistries.

Development of Linker Chemistry for High-Throughput Screening Libraries

High-throughput screening (HTS) is a powerful method for discovering new bioactive compounds by testing large libraries of molecules in a rapid and automated fashion. nih.govnih.gov The this compound scaffold can serve as a core structure for the construction of a combinatorial library of related compounds. The development of appropriate linker chemistry is essential for generating such libraries, allowing for the systematic variation of different parts of the molecule.

The piperazinone core offers multiple points for diversification. The secondary amine can be acylated, alkylated, or used in reductive amination reactions with a variety of building blocks. Furthermore, the phenyl ring can be modified through standard aromatic substitution reactions to introduce a wide range of substituents.

The use of solid-phase synthesis can greatly facilitate the production of such libraries. nih.gov By attaching the piperazinone scaffold to a solid support via a suitable linker, a large number of different reagents can be added in a parallel fashion, leading to a diverse library of compounds that can then be screened for biological activity.

Advanced Analytical Methodologies for Research and Quality Control of Research Batches

Chromatographic Techniques for Purity Assessment and Isolation of Isomers (HPLC, GC, SFC)

Chromatography is the cornerstone of purity assessment in chemical synthesis. For 3-(3-Methylphenyl)piperazin-2-one, a multi-faceted chromatographic approach employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) provides a comprehensive profile of the compound's purity and isomeric composition.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of research batches of this compound. This technique separates the target compound from impurities, such as starting materials, by-products, and degradation products. A typical method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. unodc.orgresearchgate.net Given the compound's structure, a gradient elution with a mobile phase consisting of acetonitrile (B52724) and a buffered aqueous solution at a low pH would likely provide optimal separation. nih.gov Detection is commonly achieved using a Diode-Array Detector (DAD) or UV detector, which allows for the quantification of the main peak and any impurities. researchgate.netjocpr.com

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for separating moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to ensure protonation of the amine and improve peak shape. |

| Mobile Phase B | Acetonitrile | Organic solvent for eluting the compound from the non-polar stationary phase. |

| Gradient | 10% to 90% B over 20 min | Ensures elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Column Temp. | 35 °C | Provides method robustness and reproducibility. jocpr.com |

| Detection | DAD at 210 nm and 254 nm | Allows for purity analysis and detection of a wide range of aromatic impurities. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC): GC, particularly when coupled with a Mass Spectrometer (GC-MS), is an essential tool for identifying volatile impurities and confirming the molecular weight of this compound. rsc.orgscholars.direct The compound's lactam structure provides sufficient volatility for GC analysis, likely without the need for derivatization. The analysis would typically employ a mid-polarity capillary column, such as one with a (50%-Phenyl)-methylpolysiloxane stationary phase, under a programmed temperature gradient to ensure the separation of closely related isomers and by-products. tsijournals.com The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns. nih.govresearchgate.net

Supercritical Fluid Chromatography (SFC): As this compound is a chiral molecule (due to the stereocenter at the C3 position of the piperazinone ring), SFC is a superior technique for the isolation of its enantiomers. selvita.com SFC utilizes supercritical carbon dioxide as the primary mobile phase, offering a greener, faster, and more efficient alternative to normal-phase HPLC. chromatographyonline.comshimadzu.com For enantiomeric separation, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® series), are highly effective for resolving a wide range of chiral compounds. nih.govresearchgate.net

Table 2: Representative Chiral SFC Method for Isomer Isolation

| Parameter | Condition | Purpose |

| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm | A common polysaccharide-based CSP for broad enantioselectivity. |

| Mobile Phase | CO2 / Methanol (80:20, v/v) | Supercritical CO2 with a polar organic modifier to elute the compound. |

| Flow Rate | 3.0 mL/min | Higher flow rates are possible due to the low viscosity of the mobile phase. |

| Backpressure | 150 bar | Maintains the CO2 in a supercritical state. |

| Column Temp. | 40 °C | Optimizes separation efficiency and selectivity. |

| Detection | UV at 220 nm | Detection of the chiral analytes as they elute. |

Capillary Electrophoresis for Enantiomeric Separation and Purity

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species and for challenging chiral separations. nih.gov To determine the enantiomeric purity of this compound, a chiral CE method would be developed. This is typically achieved by adding a chiral selector to the background electrolyte (BGE). capes.gov.br

For piperazine (B1678402) derivatives and similar compounds, cyclodextrins (CDs) are the most common class of chiral selectors. capes.gov.br A neutral, derivatized cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), or an anionic CD, like sulfated-β-cyclodextrin, would be added to a low-pH buffer (e.g., phosphate (B84403) buffer). The enantiomers of the protonated compound form transient, diastereomeric complexes with the CD, which have different mobilities in the applied electric field, leading to their separation. This method allows for the precise quantification of the enantiomeric excess (e.e.) in a research batch.

Thermoanalytical Methods for Polymorphism and Solid-State Characteristics (Excluding Basic Properties)

The solid-state properties of a compound, such as its crystalline form (polymorphism), can significantly impact its physical and chemical stability. Thermoanalytical methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate these characteristics for this compound.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When applied to a sample of this compound, a DSC thermogram would reveal its melting point and enthalpy of fusion. Crucially, it can also detect solid-solid phase transitions that indicate the presence of different polymorphs, each of which would exhibit a unique melting point and thermal profile.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis is used to determine the thermal stability of the compound and to detect the presence of bound solvents or water (hydrates vs. solvates). For this compound, a TGA scan would show the temperature at which the compound begins to decompose. The absence of mass loss before the decomposition temperature indicates an anhydrous, solvent-free solid form.

Advanced Titrimetric Methods for Precise Concentration Determination

While chromatographic methods are excellent for determining purity, an orthogonal method is often required for the precise determination of the absolute content or concentration of a bulk sample. For a basic compound like this compound, which contains two nitrogen atoms, a non-aqueous potentiometric titration is a highly accurate and precise method.

In this technique, the compound is dissolved in a suitable non-aqueous solvent, such as glacial acetic acid, and titrated with a standardized solution of a strong acid, like perchloric acid in acetic acid. The endpoint of the titration, where the base is fully neutralized, is detected by a significant change in potential measured by an electrode system. This method provides a direct measure of the total basic content, allowing for an accurate assay of the research batch, which can be correlated with results from HPLC purity analysis.

Method Validation for Reproducibility in Research Synthesis

To ensure that the analytical results are reliable, repeatable, and accurate, the methods used for quality control must be validated. unodc.org For research-grade synthesis of this compound, this involves demonstrating that the chosen analytical procedures are fit for their intended purpose. jocpr.comtsijournals.com Key validation parameters for a purity method (e.g., HPLC) are outlined below.

Table 3: Key Parameters for Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria for Research |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). | Peak purity analysis (e.g., via DAD) should confirm the main peak is spectrally pure. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.998 over the expected concentration range. researchgate.net |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of spiked analyte should be within 98-102%. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day) and Intermediate Precision (inter-day) should have a Relative Standard Deviation (RSD) ≤ 2.0%. tsijournals.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. researchgate.net |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | Consistent results when parameters like mobile phase composition (±2%), column temperature (±5°C), or flow rate (±10%) are slightly altered. |

By systematically applying and validating these advanced analytical methodologies, researchers can ensure the quality, purity, and consistency of each batch of this compound, thereby underpinning the integrity of subsequent scientific investigations.

Future Research on this compound: Charting Unexplored Scientific Territories

The compound this compound, a member of the substituted piperazinone class of heterocyclic compounds, presents a scaffold of significant interest for future scientific exploration. The inherent structural features of the piperazin-2-one (B30754) core, combined with the appended 3-methylphenyl group, offer a rich landscape for novel synthetic innovations, deeper computational analysis, and diverse applications in biology and material science. This article outlines key future research directions and unexplored avenues for this specific molecule, focusing on the expansion of its scientific and practical potential.

Q & A

Q. Basic Research Focus

- NMR : Assign and signals to confirm substituent placement on the piperazine ring and aryl group. Aromatic protons typically appear between 6.8–7.5 ppm, while piperazine carbons resonate near 45–60 ppm.

- X-ray Crystallography : Programs like SHELXL refine crystal structures by optimizing parameters such as thermal displacement and occupancy. For example, SHELX integrates charge-flipping algorithms to resolve phase problems in small-molecule crystallography . Ensure high-resolution data (≤ 0.8 Å) for accurate refinement of bond lengths and angles.

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Focus

While specific toxicity data for this compound is limited, structurally similar piperazinones (e.g., 3-(Pyridin-2-yl)piperazin-2-one) are classified as laboratory chemicals with no acute hazards under normal use . However, general precautions include:

- Use of PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Work in a fume hood to prevent inhalation of fine particulates.

- Store in airtight containers at 2–8°C, away from oxidizing agents.

For derivatives with halogen substituents (e.g., 3-chlorophenyl analogs), note acute oral toxicity (LD ~ 300 mg/kg) and prioritize waste neutralization .

How can reaction yields be optimized for derivatives of this compound under varying catalytic conditions?

Advanced Research Focus

Design experiments using response surface methodology (RSM) to evaluate factors like catalyst loading (e.g., Pd/C for hydrogenation), solvent polarity, and temperature. For example:

- Catalyst Screening : Test palladium, nickel, or enzymatic catalysts for regioselective alkylation.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance nucleophilic substitution rates compared to ethanol.

- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction time. Contradictions in yield data (e.g., lower yields in scaled-up reactions) may arise from heat transfer inefficiencies or inadequate mixing .

How should researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound analogs?

Advanced Research Focus

Discrepancies between experimental NMR shifts and DFT-predicted values (e.g., using Gaussian or ORCA) often stem from solvent effects or conformational flexibility. Mitigation strategies include:

- Solvent Correction : Apply the IEF-PCM model in DFT calculations to account for solvent polarity.

- Dynamic NMR : Perform variable-temperature NMR to detect ring-flipping or rotational barriers in the piperazine moiety.

- Cross-Validation : Compare with X-ray structures (via SHELXL refinement) to validate bond distances and torsional angles .

What computational tools are suitable for modeling the pharmacokinetic properties of this compound derivatives?

Q. Advanced Research Focus

- Molecular Dynamics (MD) : Simulate membrane permeability using CHARMM or GROMACS with lipid bilayer models.

- ADMET Prediction : Tools like SwissADME or ADMETLab estimate bioavailability, BBB penetration, and CYP450 interactions. For example, logP values >3 may indicate high lipophilicity but poor aqueous solubility .

- Docking Studies : Use AutoDock Vina to screen derivatives against targets like serotonin receptors, leveraging structural data from PubChem entries (e.g., InChIKey: VVBYAYRSNNKJFD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.